4-(2-hydroxyphenyl)butanoic Acid

Overview

Description

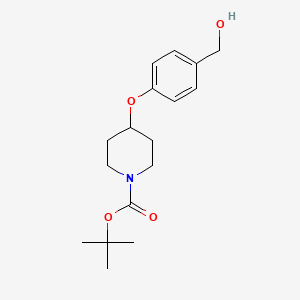

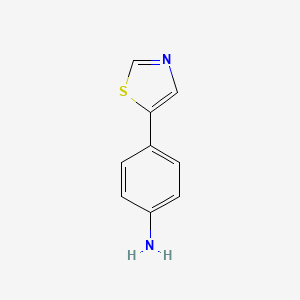

4-(2-hydroxyphenyl)butanoic Acid, also known as 2-(4-Hydroxyphenyl)butanoic acid, is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da .

Synthesis Analysis

The synthesis of 4-(2-hydroxyphenyl)butanoic Acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid with only a slight excess of aqueous HBr and without phase transfer catalysis . The process is mild and efficient, and the product is easily obtained by direct crystallization from the reaction mixture .Molecular Structure Analysis

The molecular structure of 4-(2-hydroxyphenyl)butanoic Acid consists of a butanoic acid chain attached to a hydroxyphenyl group . The presence of the hydroxyphenyl group contributes to the compound’s reactivity and properties.Scientific Research Applications

Synthesis Processes

- Organic Solvent-Free Synthesis : A process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed. This method involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without phase transfer catalysis, allowing for direct crystallization from the reaction mixture (Delhaye et al., 2006).

Antimicrobial Activity

- Derivatives with Antimicrobial Properties : Derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids, containing hydrazide, pyrrole, and chloroquinoxaline moieties, have been synthesized. These compounds, particularly benzo[b]phenoxazine derivatives, exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Nanofluidic Applications

- Optical Gating of Synthetic Ion Channels : The compound 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid is utilized as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This involves synthetic ion channels where the removal of hydrophobic molecules by irradiation generates hydrophilic groups, enabling UV-light-triggered transport of ionic species (Ali et al., 2012).

Fluorescence Applications

- Water-Soluble Fluorescent Dyes : New water-soluble fluorescent dyes, including 4-hydroxystyryl and 4-hydroxyphenyl-butadienyl dyes, have been developed. These dyes are utilized for acidity measurements and other sensing applications, particularly in biomedical and pharmaceutical assays (Bondar et al., 2020).

Corrosion Inhibition

- Corrosion Inhibitors for Copper : Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied as effective corrosion inhibitors for copper in nitric acid solutions. These compounds have been characterized using methods like Fourier-transform infrared spectroscopy and demonstrated significant inhibitory effects in protecting copper from corrosion (Abu-Rayyan et al., 2022).

Analytical Chemistry

- Content Determination in Medicinal Plants : High-performance liquid chromatography methods have been established for content determination of compounds including 4-(4'-hydroxyphenyl)-2-butanone in medicinal plants like Rhei Radix et Rhizoma. This aids in the quantitative assessment and quality control of these medicinal resources (Liu et al., 2017).

TRPV1 Channel Modulators

- Transient Receptor Potential Vanilloid Type-1 Modulators : 4-(Thiophen-2-yl)butanoic acid, a cyclic substitute of the unsaturated alkyl chain of capsaicin, is used in synthesizing new compounds acting as TRPV1 agonists. These modulators are studied for their potential in treating conditions related to TRPV1 channel activation (Aiello et al., 2016).

Synthetic Chemistry

- Synthesis of Methyl 2-Hydroxy-4-Oxo-4-(Substituted Phenyl)Butanoates : A synthesis strategy involving Friedel–Crafts acylation has been developed for obtaining various 4-arylbutanoates. These compounds serve as intermediates for synthesizing biologically active compounds, including ACE inhibitors (Zhang et al., 2009).

Green Chemistry

- Utilization of Phloretic Acid : Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This represents a sustainable alternative to phenol for providing specific properties of benzoxazine to hydroxyl-bearing molecules (Trejo-Machin et al., 2017).

Surfactant Synthesis

- Novel Anionic Surfactants : Anionic surfactants have been synthesized using 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) as a starting material. These surfactants demonstrate properties like low Krafft points and good wetting performance, making them suitable for various applications (Yu et al., 2015).

properties

IUPAC Name |

4-(2-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6,11H,3,5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIJRJWOAGTXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-hydroxyphenyl)butanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)

![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)

![1,3,5-Tris[4-(hydroxysulfonyl)phenyl]benzene](/img/structure/B3178039.png)

![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)